molecular formula C13H13ClN2O2S B1525086 N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide CAS No. 1274702-33-8

N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide

Cat. No. B1525086
M. Wt: 296.77 g/mol
InChI Key: DJRGHAZJPXFAOR-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1274702-33-8 . It has a molecular weight of 296.78 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-[3-(aminomethyl)phenyl]-4-chlorobenzenesulfonamide . The InChI code is 1S/C13H13ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-12-3-1-2-10(8-12)9-15/h1-8,16H,9,15H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.78 . It is a powder at room temperature .

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

  • Sulfonamide derivatives, including those similar to N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, have been investigated for their tautomeric behavior using spectroscopic methods. These studies provide insights into the molecular conformation of these compounds, which is crucial for their pharmaceutical and biological activities (Erturk, Gumus, Dikmen, & Alver, 2016).

Catalytic Applications

  • N-bromo sulfonamide reagents, related to the compound , have been synthesized and characterized for their use as catalysts in organic synthesis, demonstrating the versatility of sulfonamides in facilitating chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antitumor Screening

  • Sulfonamide-focused libraries, including compounds similar to N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, have been evaluated for their antitumor properties using cell-based screens and gene expression analysis. This research is pivotal in identifying potential antitumor agents (Owa et al., 2002).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-12-3-1-2-10(8-12)9-15/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGHAZJPXFAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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